molecular formula C23H26N2O5 B11138430 3-hydroxy-1-(3-methoxypropyl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-1-(3-methoxypropyl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11138430
M. Wt: 410.5 g/mol
InChI Key: RMAHHBKXULHLJX-VZCXRCSSSA-N
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Description

3-hydroxy-1-(3-methoxypropyl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrolidinone core, which is often found in bioactive molecules, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(3-methoxypropyl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-keto ester.

    Introduction of the Hydroxy Group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Methoxypropyl Group: This can be done via nucleophilic substitution reactions using 3-methoxypropyl halides.

    Pyridine Ring Incorporation: The pyridin-3-yl group can be introduced through cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrrolidinone and pyridine moieties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(3-methoxypropyl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The pyrrolidinone core could mimic natural substrates or inhibitors, while the pyridine ring might enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-(3-methoxypropyl)-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a methoxy group instead of a propoxy group.

    3-hydroxy-1-(3-ethoxypropyl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The unique combination of functional groups in 3-hydroxy-1-(3-methoxypropyl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one provides distinct chemical reactivity and potential biological activity. The presence of both methoxy and propoxy groups, along with the pyridine ring, offers a unique profile for interaction with biological targets and chemical reagents.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H26N2O5/c1-3-13-30-18-9-7-16(8-10-18)21(26)19-20(17-6-4-11-24-15-17)25(12-5-14-29-2)23(28)22(19)27/h4,6-11,15,20,26H,3,5,12-14H2,1-2H3/b21-19-

InChI Key

RMAHHBKXULHLJX-VZCXRCSSSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CN=CC=C3)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CN=CC=C3)O

Origin of Product

United States

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